Imidazo[1,2-a]pyrimidine, 2-(chloromethyl)-, monohydrochloride
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Overview
Description
Imidazo[1,2-a]pyrimidine, 2-(chloromethyl)-, monohydrochloride is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and pharmaceutical chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its valuable scaffold in drug development and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidine, 2-(chloromethyl)-, monohydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the nucleophilic substitution reaction on 2-(chloromethyl)imidazo[1,2-a]pyrimidine with corresponding aryl/heteroaryl selenols and alkyl/aryl thiolates .
Industrial Production Methods
Industrial production methods for this compound often utilize greener methodologies to generate the desired product. These methods focus on optimizing reaction conditions to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidine, 2-(chloromethyl)-, monohydrochloride undergoes various types of reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, metal-free oxidizing agents, and photocatalysts . Reaction conditions often involve controlled temperatures and pressures to ensure optimal product formation.
Major Products Formed
The major products formed from these reactions include various imidazo[1,2-a]pyrimidine derivatives, which are valuable in further synthetic applications and drug development .
Scientific Research Applications
Imidazo[1,2-a]pyrimidine, 2-(chloromethyl)-, monohydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidine, 2-(chloromethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. It exhibits its effects through binding to enzymes or receptors, thereby modulating their activity. This compound has been optimized as a cyclin-dependent kinase inhibitor and as a GABA receptor ligand .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their valuable scaffold in organic synthesis and pharmaceutical chemistry.
Imidazo[1,2-c]pyrimidines: Recognized for their applications in medicinal chemistry and material science.
Benzo[4,5]imidazo[1,2-a]pyrimidines: Explored for their selective biological activities.
Uniqueness
Imidazo[1,2-a]pyrimidine, 2-(chloromethyl)-, monohydrochloride stands out due to its specific functionalization at the 2-position, which imparts unique chemical properties and reactivity. This functionalization allows for diverse synthetic applications and enhances its potential in drug development .
Properties
Molecular Formula |
C7H7Cl2N3 |
---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
2-(chloromethyl)imidazo[1,2-a]pyrimidine;hydrochloride |
InChI |
InChI=1S/C7H6ClN3.ClH/c8-4-6-5-11-3-1-2-9-7(11)10-6;/h1-3,5H,4H2;1H |
InChI Key |
FBPMJNOYFNRERS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)CCl.Cl |
Origin of Product |
United States |
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